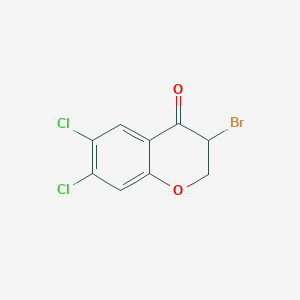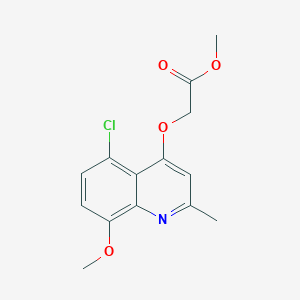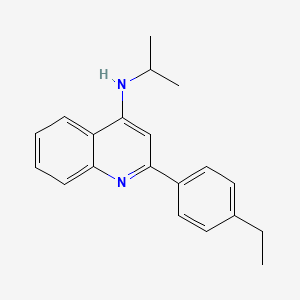
3-Bromo-6,7-dichlorochroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6,7-dichlorochroman-4-one est un composé hétérocyclique de formule moléculaire C9H5BrCl2O2. Il s'agit d'un dérivé de la chromanone, une structure bicyclique qui comprend un cycle benzénique fusionné à un cycle dihydropyranne.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Bromo-6,7-dichlorochroman-4-one implique généralement la bromation et la chloration de dérivés de la chromanone. Une méthode courante consiste à bromer la 6,7-dichlorochroman-4-one en utilisant du brome en présence d'un solvant approprié comme l'acide acétique. La réaction est réalisée à des températures contrôlées pour assurer une bromation sélective à la position souhaitée .
Méthodes de production industrielle
La production industrielle de la this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du composé. De plus, le processus de purification peut impliquer des techniques de cristallisation ou de chromatographie pour obtenir la pureté souhaitée .
Analyse Des Réactions Chimiques
Types de réactions
La 3-Bromo-6,7-dichlorochroman-4-one subit diverses réactions chimiques, notamment:
Réactions de substitution : Les atomes de brome et de chlore peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit pour former différents dérivés, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs comme le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour les réactions de substitution.
Oxydation : Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être employés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut donner divers dérivés substitués de la chromanone, tandis que l'oxydation et la réduction peuvent conduire à différents états d'oxydation du composé .
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique, notamment:
Chimie médicinale : Elle sert de brique de base pour la synthèse d'agents thérapeutiques potentiels, en particulier dans le développement d'anticancéreux et d'antimicrobiens.
Synthèse organique : Le composé est utilisé comme intermédiaire dans la synthèse de molécules plus complexes, y compris des analogues de produits naturels et d'autres composés hétérocycliques.
Études biologiques : Les chercheurs utilisent ce composé pour étudier son activité biologique et son potentiel en tant que composé de tête pour le développement de médicaments.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit aux effets biologiques observés. Par exemple, il peut se lier et inhiber l'activité d'enzymes impliquées dans la prolifération cellulaire, ce qui en fait un anticancéreux potentiel .
Applications De Recherche Scientifique
3-Bromo-6,7-dichlorochroman-4-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural product analogs and other heterocyclic compounds.
Biological Studies: Researchers use this compound to study its biological activity and potential as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 3-Bromo-6,7-dichlorochroman-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Composés similaires
6,7-Dichlorochroman-4-one : N'a pas l'atome de brome mais partage une structure de base similaire.
3-Bromo-4H-chromen-4-one : Structure similaire mais sans les atomes de chlore.
Chroman-4-one : Le composé parent sans aucune substitution halogénée.
Unicité
La 3-Bromo-6,7-dichlorochroman-4-one est unique en raison de la présence à la fois d'atomes de brome et de chlore, qui peuvent influencer considérablement sa réactivité chimique et son activité biologique. La combinaison de ces halogènes peut améliorer le potentiel du composé en tant qu'intermédiaire polyvalent en synthèse organique et son efficacité dans les applications médicinales .
Propriétés
Formule moléculaire |
C9H5BrCl2O2 |
|---|---|
Poids moléculaire |
295.94 g/mol |
Nom IUPAC |
3-bromo-6,7-dichloro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H5BrCl2O2/c10-5-3-14-8-2-7(12)6(11)1-4(8)9(5)13/h1-2,5H,3H2 |
Clé InChI |
MQIQMOQHNJSIAU-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=CC(=C(C=C2O1)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B11836354.png)


![2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one](/img/structure/B11836376.png)
![(S)-1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B11836383.png)
![1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-](/img/structure/B11836391.png)

![1H-Pyrrole-3-carboxamide, 1-[2-(1,3-dioxolan-2-yl)ethyl]-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-](/img/structure/B11836398.png)

![1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-](/img/structure/B11836417.png)


![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)
